Sodium 3-(diphenylphosphino)benzenesulfonate
Overview
Description
Sodium 3-(diphenylphosphino)benzenesulfonate is a compound that has been studied for its potential applications in various chemical reactions and processes. While the provided papers do not directly discuss this compound, they do provide insights into related sulfonate compounds and their chemical behavior, which can be informative for understanding the properties and reactivity of sodium 3-(diphenylphosphino)benzenesulfonate.
Synthesis Analysis
The synthesis of related sulfonate compounds often involves multi-step reactions, including radical strategies, as seen in the generation of 3-(methylsulfonyl)benzo[b]thiophenes from methyl(2-alkynylphenyl)sulfanes with sodium metabisulfite . The process involves photocatalysis under visible light irradiation, indicating that similar conditions might be applicable for synthesizing sodium 3-(diphenylphosphino)benzenesulfonate. Additionally, the synthesis of sodium p-n-dodecylbenzenesulfonate-[phenyl-U-14C] involves Friedel-Crafts acylation, reduction, and sulfonation steps , which could be relevant to the synthesis of sodium 3-(diphenylphosphino)benzenesulfonate.
Molecular Structure Analysis
The molecular structure of sulfonate compounds can be complex, and their properties can be influenced by the presence of different functional groups. For example, the para-sulfonated ligand in ruthenium(II) complexes with potassium (4-diphenylphosphino)benzenesulfonate has a Tolman cone angle slightly smaller than that of PPh3, which affects its reactivity . This suggests that the molecular structure of sodium 3-(diphenylphosphino)benzenesulfonate would also have unique characteristics influencing its chemical behavior.
Chemical Reactions Analysis
Sulfonate compounds are known to participate in a variety of chemical reactions. The ruthenium(II) complexes with (4-diphenylphosphino)benzenesulfonate are used in catalyzing the hydrogenation of trans-cinnamaldehyde, with the reaction being pH-dependent . This indicates that sodium 3-(diphenylphosphino)benzenesulfonate could also be involved in similar catalytic processes, with its reactivity potentially influenced by pH and other environmental factors.
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonate compounds can be correlated with their molecular descriptors. For instance, a quantitative structure-property relationship (QSPR) model has been developed for the critical micelle concentration (cmc) of sodium alkyl benzenesulfonates, which is based on topological and quantum chemical descriptors . This suggests that the cmc and other properties of sodium 3-(diphenylphosphino)benzenesulfonate could potentially be predicted using similar models. Additionally, the introduction of different substituents, such as a trifluoromethyl group, can affect the solubility and reactivity of sulfonate compounds , which could be relevant for modifying the properties of sodium 3-(diphenylphosphino)benzenesulfonate for specific applications.
Scientific Research Applications
High-Pressure Studies and Host-Guest Interactions : Research conducted by Abou-Hamdan et al. (2000) focuses on the inclusion mechanisms of α-cyclodextrins with various diphenyl azo dyes, including sodium 4-(4-diethylaminophenylazo)benzenesulfonate. This study provides insights into the thermodynamics and kinetics of host-guest interactions under high-pressure conditions, contributing to our understanding of inclusion phenomena in chemistry (Abou-Hamdan et al., 2000).
Cation-Exchanging Organic Cathode for Sodium Batteries : Shen et al. (2014) explored the use of poly(diphenylaminesulfonic acid sodium) as an organic Na-host cathode in sodium-ion batteries. This research is significant for energy storage applications, demonstrating the potential of sodium-based compounds in battery technology (Shen et al., 2014).
Granulation of Sodium Carbonate with Dodecyl-Benzenesulfonic Acid : The work by Schöngut, Smrčka, and Štěpánek (2013) investigates the granulation process of sodium carbonate with dodecyl-benzenesulfonic acid. This study is crucial for understanding the production of surfactants used in cleaning products, highlighting the role of reaction kinetics in the properties of formed granules (Schöngut, Smrčka, & Štěpánek, 2013).
Surface Activity and Micelle Formation : Research by Kozlecki, Sokolowski, and Wilk (1997) examines the adsorption phenomena and micellization of sodium 4-((4‘-alkylphenyl)azo)benzenesulfonates. This study contributes to our understanding of surfactant behavior in aqueous solutions, including the impact of the azobenzene moiety on surfactant solubility and hydrophobic character (Kozlecki, Sokolowski, & Wilk, 1997).
Catalytic Carbonylation of Ethylene : Chepaikin et al. (1994) discussed the use of m-(Diphenylphosphino)benzenesulfonic acid or its sodium salt as ligands in catalytic systems for synthesizing propionic acid and polyketones. This research is significant for chemical synthesis, particularly in the context of catalytic reactions involving palladium complexes (Chepaikin et al., 1994).
Photolabile Detergent Synthesis for Protein Isolation : Epstein et al. (1982) synthesized a photodegradable detergent, sodium 4-(3,3-dimethyl-1-oxotridecyl)benzenesulfonate, useful in protein isolation and characterization. This detergent is crucial for studying the molecular weight and subunit composition of proteins (Epstein et al., 1982).
Safety And Hazards
The compound is classified under the GHS05 pictogram, indicating that it is corrosive . The hazard statement associated with the compound is H314, which means it causes severe skin burns and eye damage . The precautionary statements are P280 (wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and P310 (Immediately call a POISON CENTER or doctor/physician) .
properties
IUPAC Name |
sodium;3-diphenylphosphanylbenzenesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15O3PS.Na/c19-23(20,21)18-13-7-12-17(14-18)22(15-8-3-1-4-9-15)16-10-5-2-6-11-16;/h1-14H,(H,19,20,21);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTUROZDXWLPVHB-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC(=CC=C3)S(=O)(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14NaO3PS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium 3-(diphenylphosphino)benzenesulfonate | |
CAS RN |
63995-75-5 | |
Record name | Sodium 3-(diphenylphosphino)benzenesulfonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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